2,4-Difluoro-5-(4-(trifluoromethyl)phenyl)pyrimidine
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Overview
Description
2,4-Difluoro-5-(4-(trifluoromethyl)phenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring This particular compound is characterized by the presence of fluorine atoms at positions 2 and 4, and a trifluoromethylphenyl group at position 5 of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(4-(trifluoromethyl)phenyl)pyrimidine typically involves the use of fluorinated starting materials and specific reaction conditions to introduce the desired functional groups. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst. The reaction conditions often include a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents may be adjusted to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(4-(trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used in the presence of polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
2,4-Difluoro-5-(4-(trifluoromethyl)phenyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated groups enhance its stability and bioavailability, making it useful in the study of biological systems and drug development.
Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(4-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied. For example, in drug development, the compound may act as an inhibitor of a particular enzyme, blocking its activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar in structure but with chlorine atoms instead of fluorine atoms at positions 2 and 4.
2,5-Difluoro-1,4-phenylene-bis{2-[4-(trifluoromethyl)phenyl]acrylonitrile}: Contains a similar trifluoromethylphenyl group but with a different core structure.
4-(trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the pyrimidine ring.
Uniqueness
2,4-Difluoro-5-(4-(trifluoromethyl)phenyl)pyrimidine is unique due to the specific arrangement of fluorine atoms and the trifluoromethylphenyl group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, such as enhanced stability, bioavailability, and binding affinity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C11H5F5N2 |
---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
2,4-difluoro-5-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5F5N2/c12-9-8(5-17-10(13)18-9)6-1-3-7(4-2-6)11(14,15)16/h1-5H |
InChI Key |
OJWGLNYIUJLBJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2F)F)C(F)(F)F |
Origin of Product |
United States |
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